SM30 Protein

Description

Contextualization within Invertebrate Skeletogenesis

Invertebrate skeletogenesis, the process of skeleton formation, is a prime example of biologically controlled mineralization. nih.gov This process relies on a specialized suite of proteins, often referred to as a "biomineralization toolkit," which can be unique to specific lineages. frontiersin.org The SM30 protein is a critical part of this toolkit in sea urchins, where it is involved in the formation of the larval endoskeleton. nih.govnih.gov This endoskeleton is composed of calcite spicules, which are crystalline forms of calcium carbonate. The formation of these spicules is a well-studied model for understanding biomineralization. bioone.org While the SM30 gene family is crucial for sea urchin larval spicule formation, it appears to be absent from the genome of closely related hemichordates, highlighting the rapid evolution and diversity of biomineralization strategies among invertebrates.

The process of forming these mineralized structures is complex, involving the secretion of various proteins that create an organic matrix. This matrix acts as a scaffold, guiding the deposition and shaping of minerals. The this compound is one of the key non-collagenous proteins found within this matrix in sea urchin spicules. semanticscholar.org

Historical Perspectives and Discovery of the this compound Family

The journey to understanding the this compound began with early investigations into the composition of sea urchin spicules. Researchers identified a complex mixture of glycoproteins within the mineralized matrix. nih.gov In the late 1980s and early 1990s, with the advent of molecular biology techniques, specific proteins within this matrix began to be isolated and characterized.

The protein now known as SM30 was first identified as a spicule matrix protein of approximately 30.6 kDa. mdpi.com Subsequent research led to the isolation of the gene encoding this protein. mdpi.com Further genomic analysis revealed that SM30 is not a single protein but rather part of a small gene family. nih.gov In the well-studied purple sea urchin, Strongylocentrotus purpuratus, this family consists of six members, designated SpSM30A through SpSM30F. d-nb.info These genes are tandemly arranged in the genome, and their protein products share a similar domain architecture, confirming their status as a gene family. researchgate.net The discovery of this protein family was a significant step forward, suggesting a more complex and potentially nuanced role for these proteins in skeletogenesis than previously thought.

Significance of this compound in Biological Material Formation

The this compound is integral to the organic matrix occluded within the calcite mineral of sea urchin spicules, teeth, spines, and tests. frontiersin.org The presence of this organic matrix within the mineral is thought to influence the mechanical properties of the final biological material. While a single crystal of calcite is brittle, the biomineralized spicules of sea urchins exhibit greater flexural strength and fracture resistance. semanticscholar.org It is believed that proteins like SM30 contribute to these enhanced properties.

Research has also indicated that SM30, in conjunction with another spicule matrix protein, SM50, may increase the flexural strength and fracture resistance of the mineral. The interaction between different matrix proteins, such as SM30 and SM50, is thought to be crucial for the proper assembly and function of the organic matrix. nih.gov For instance, SM30 has been described as a "helper" protein that may "tune" the function of the more abundant SM50 protein, influencing nucleation, stabilization, and mineral organization.

Interestingly, studies involving the suppression of SM30 expression have shown that while the protein levels can be significantly reduced, the development of skeletal spicules is not entirely halted. frontiersin.org This surprising result suggests that there may be some redundancy in the function of spicule matrix proteins, or that SM30 plays a more modulatory, rather than essential, role in the initial formation of the spicules. frontiersin.org It has been proposed that SM30 may be more involved in aspects of secretion of spicule components. nih.gov

Detailed Research Findings

The following tables provide a summary of key research findings related to the this compound.

| Gene | Expression During Embryonic Development | Expression in Adult Tissues |

|---|---|---|

| SpSM30A | Expressed during spicule deposition | Not specified |

| SpSM30B | Expressed during spicule deposition | Modest expression in all mineralized tissues |

| SpSM30C | Expressed during spicule deposition | Modest expression in all mineralized tissues |

| SpSM30D | Not expressed during embryonic development | Not specified |

| SpSM30E | Expressed during spicule deposition | Highly expressed in tooth and test |

| SpSM30F | Not expressed during embryonic development | Expressed in spine and at low levels in other adult tissues (except test) |

| Characteristic | Description | Reference |

|---|---|---|

| Protein Type | Acidic glycoprotein, similar to C-type lectins | mdpi.com |

| Molecular Weight | Approximately 30.6 kDa (predicted), with post-translational modifications leading to higher apparent molecular weights on gels. | semanticscholar.orgmdpi.com |

| Location | Occluded within the mineralized tissues of sea urchins (spicules, teeth, spines, test). | frontiersin.orgresearchgate.net |

| Proposed Function | Contributes to the mechanical properties (flexural strength, fracture resistance) of biominerals. May have a modulatory or "helper" role in mineralization, potentially involved in the secretion of spicule components. | nih.govsemanticscholar.org |

| Interaction with other proteins | Interacts with SM50, another key spicule matrix protein. | nih.gov |

Structure

2D Structure

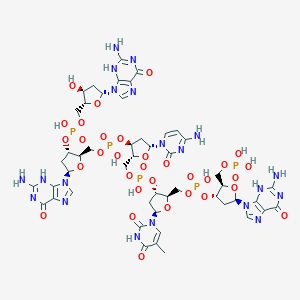

Properties

CAS No. |

144350-05-0 |

|---|---|

Molecular Formula |

C49H63N20O32P5 |

Molecular Weight |

1599 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

PIOSCCNVYGDWCA-BFVNWSFKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |

Synonyms |

SM30 protein |

Origin of Product |

United States |

Genomic Organization and Transcriptional Regulation of the Sm30 Protein Family

SM30 Gene Family Architecture and Paralogous Genes

The SM30 gene family in the sea urchin Strongylocentrotus purpuratus is composed of six members, designated as SpSM30A, SpSM30B, SpSM30C, SpSM30D, SpSM30E, and SpSM30F. nih.gov The shared amino acid sequence, protein domain architecture, and their contiguous arrangement within the genome provide strong evidence that these six genes constitute a distinct gene family. nih.gov Earlier studies had identified a smaller family of two to four members, with two tandemly arranged genes designated SM30-alpha and SM30-beta having been characterized from an 18.4-kilobase genomic clone. The complete genomic sequence of one of these, SM30-alpha, was contained within this clone.

The SM30 proteins are integral matrix proteins found within the embryonic endoskeleton and adult mineralized tissues. nih.gov Notably, some of the SM30 proteins are among the most abundant of the approximately four dozen integral matrix proteins of the larval spicule. nih.gov

Spatiotemporal Expression Patterns of SM30 Isoforms during Development

The expression of the various SM30 isoforms is meticulously regulated, exhibiting distinct patterns both during embryonic development and in the mineralized tissues of adult sea urchins. This differential expression suggests specialized roles for each isoform in the formation and maintenance of the sea urchin's skeleton.

During embryonic development, the expression of several SM30 isoforms is exclusively confined to the primary mesenchyme cells (PMCs), which are responsible for secreting the larval skeleton. nih.gov Whole mount in situ hybridization studies have demonstrated that SpSM30A, B, C, and E are expressed solely in PMCs and their descendants. nih.gov Furthermore, tissue fractionation studies have indicated that SpSM30F expression is also highly concentrated in these cells. nih.gov

The timing of expression for these embryonic isoforms generally coincides with the process of spicule deposition. nih.gov SpSM30A, B, C, and E are all expressed at varying levels during this period, with some subtle differences in their precise temporal expression profiles. nih.gov In contrast, SpSM30F is expressed transiently and at low levels just before the visible formation of spicules. nih.gov Interestingly, SpSM30D is not expressed at any point during embryonic development. nih.gov In the sea urchin Hemicentrotus pulcherrimus, SM30 transcripts are first detectable around the onset of spicule formation and their levels rapidly increase as the spicules grow. nih.gov

In adult sea urchins, the expression pattern of the SM30 gene family shifts, with different isoforms being present in various mineralized tissues. nih.gov This suggests a continued, yet diversified, role for these proteins in the maintenance and function of the adult skeleton.

SpSM30A, which is prominent during embryonic development, is not expressed in adult tissues. nih.gov Conversely, SpSM30D, which is absent in the embryo, is expressed in adult spines and teeth. nih.gov Other isoforms show a broader but still differential distribution. For instance, SpSM30B and SpSM30C are expressed at modest levels in all adult mineralized tissues examined. nih.gov SpSM30E shows high levels of expression in the tooth and test (the main body skeleton), while SpSM30F is found in the spine and at lower levels in other adult tissues, with the exception of the test. nih.gov In Hemicentrotus pulcherrimus, SM30 mRNA has been detected in the spines and tube feet, but not in the test. nih.gov The relative expression levels of the different family members can vary widely between these tissues. nih.gov

| SM30 Isoform | Embryonic Expression (Primary Mesenchyme Cells) | Adult Tissue Expression |

|---|---|---|

| SpSM30A | Expressed | Not Expressed |

| SpSM30B | Expressed | Modest levels in all mineralized tissues |

| SpSM30C | Expressed | Modest levels in all mineralized tissues |

| SpSM30D | Not Expressed | Spines and teeth |

| SpSM30E | Expressed | High levels in tooth and test |

| SpSM30F | Expressed (transiently, low levels) | Spine and low levels in other tissues (except test) |

Cis-Regulatory Elements and Promoter Analysis Governing SM30 Gene Expression

The precise spatiotemporal expression of the SM30 genes is governed by a complex array of cis-regulatory elements within their promoter regions. These elements act as binding sites for transcription factors that can either enhance or repress gene expression, ensuring that SM30 is produced in the right cells at the right time.

Studies have shown that a 2.6-kilobase upstream sequence of the SM30-alpha gene is sufficient to direct the specific expression of a reporter gene in primary mesenchyme cells. Further analysis of this region has revealed a sophisticated regulatory architecture. A distal region, located between -1.6 and -1.0 kilobases upstream of the gene, contains numerous negative regulatory elements. nih.gov These elements are responsible for suppressing the ectopic expression of SM30 in tissues like the gut. nih.gov

In contrast, the proximal region, from -303 to +104 base pairs, harbors a strong positive enhancer element located between -142 and -105 base pairs. nih.gov This enhancer can function in both forward and reverse orientations and its effect is additive when multiple copies are present. nih.gov Electrophoretic gel mobility shift assays have confirmed that multiple nuclear proteins bind to this enhancer region. nih.gov One of these binding proteins is present in early blastulae when the SM30 gene is still silent, but is absent in prism embryos where the gene is actively expressed. nih.gov The binding site for this blastula-specific protein has been narrowed down to the region between -132 and -122 base pairs, which notably includes a consensus binding site for the Ets family of transcription factors. nih.gov

Further investigation into the negative regulatory elements has identified two highly repetitive sequence motifs within the -1628 to -300 base pair region: (G/A/C)CCCCT and (T/C)(T/A/C)CTTTT(T/A/C). nasa.gov Gel mobility shift experiments have shown that these motifs specifically interact with proteins from crude nuclear extracts. nasa.gov Functional studies have demonstrated that both of these elements are required to act in concert as a tissue-specific repressive element, preventing the expression of SM30 in inappropriate cell lineages. nasa.gov

External and Internal Regulatory Cues Influencing SM30 Transcription

The transcriptional regulation of the SM30 gene family is not solely dependent on the intrinsic cis-regulatory elements and their corresponding transcription factors. It is also heavily influenced by a variety of external and internal cues, including signals from neighboring tissues and the activation of specific growth factor signaling pathways.

It is well-established that the expression of SM30 is responsive to cues originating from the overlying ectodermal epithelium. nih.gov One of the key signaling pathways involved in this intercellular communication is the Fibroblast Growth Factor (FGF) signaling pathway. biologists.comnih.gov

Research has shown that FGFA, a member of the FGF family, plays a crucial role in regulating the expression of SM30 in primary mesenchyme cells. biologists.comnih.gov At the blastula stage, FGFA and a putative FGF receptor are expressed in a pattern that foreshadows the development of the skeletogenic mesoderm. biologists.comnih.gov Inhibition of either FGFA or its receptors, FGFR1 and FGFR2, severely impacts the morphogenesis of the skeleton, highlighting the importance of this pathway. biologists.comnih.gov These findings identify the FGF signaling pathway as an essential regulator of the gene regulatory network that directs skeletal morphogenesis, with SM30 being a key downstream target. biologists.comnih.gov

In addition to FGF signaling, there is evidence to suggest the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway in the regulation of SM30 expression. Inhibition of the TGF-β receptor II has been shown to affect the spatial expression of SM30. researchgate.net Specifically, a type II receptor, TgfbrtII, which is dedicated to signaling through TGF-β sensu stricto, is selectively expressed in skeletogenic primary mesenchyme cells during skeleton formation. nih.gov Perturbation of this receptor's function leads to defects in biomineral deposition, indicating that TGF-β signaling provides an essential, permissive cue for skeletogenesis. nih.gov

While the canonical Wnt signaling pathway is known to be a critical regulator of early embryonic patterning in sea urchins, its direct role in the transcriptional regulation of SM30 is less clear. nih.govnih.gov The Wnt pathway is essential for the activation of the endomesodermal gene regulatory network, which precedes the differentiation of the primary mesenchyme cells. nih.gov Therefore, Wnt signaling likely has an indirect influence on SM30 expression by controlling the specification of the cells in which SM30 will eventually be expressed.

Influence of Environmental Factors on SM30 Gene Expression

The expression of SM30 genes is not static; it is dynamically influenced by a range of environmental factors, reflecting the organism's response to its surrounding conditions. Research has highlighted that stressors such as ocean acidification, temperature fluctuations, and exposure to heavy metals can significantly alter the transcriptional landscape of the SM30 gene family.

Under conditions of elevated carbon dioxide, which leads to ocean acidification, a general trend of down-regulation of SM30 gene expression has been observed in sea urchin larvae. washington.eduucdavis.edu This suggests that the increasing acidity of oceans could potentially impair the process of skeletogenesis in these organisms by suppressing the expression of key biomineralization genes like SM30. While some studies have reported no significant effect of increased CO2 on SM30 expression in certain species like Hemicentrotus pulcherrimus, a broader meta-analysis across multiple sea urchin species points towards a predominant pattern of down-regulation of spicule matrix proteins, including SM30, in response to ocean acidification. washington.edunih.gov

Exposure to heavy metals has also been shown to have a marked effect on SM30 gene expression. In the sea urchin Hemicentrotus pulcherrimus, the presence of zinc (Zn2+) in the culture medium suppressed both spicule formation and the expression of the SM30 gene. nih.gov This inhibitory effect was reversible, with SM30 expression resuming after the removal of zinc from the medium. nih.gov This indicates a direct link between heavy metal pollution and the molecular machinery of biomineralization.

The following interactive data table summarizes findings from various studies on the impact of environmental stressors on SM30 gene expression.

| Environmental Factor | Species | Experimental Condition | Observed Effect on SM30 Gene Expression | Reference |

|---|---|---|---|---|

| Ocean Acidification (High CO2) | Strongylocentrotus purpuratus | pH 7.7 (pCO2 1318 µatm) | Down-regulation | washington.edu |

| Ocean Acidification (High CO2) | Lytechinus pictus | High CO2 | Down-regulation of SM30-like transcripts | ucdavis.edu |

| Ocean Acidification (High CO2) | Hemicentrotus pulcherrimus | 1,000 and 2,000 ppm CO2 | Apparently not affected | nih.gov |

| Temperature Stress | Mesocentrotus franciscanus | 13°C vs 17°C | Temperature contributed significantly to variance in gene expression | nih.gov |

| Heavy Metal (Zinc) | Hemicentrotus pulcherrimus | Presence of Zn2+ | Suppressed | nih.gov |

The SM30 protein is encoded by a small gene family in the purple sea urchin, Strongylocentrotus purpuratus, consisting of at least two to four members. nih.gov Two of these genes, designated SM30-alpha and SM30-beta, are arranged in tandem. nih.gov A more comprehensive analysis of the S. purpuratus genome has identified a total of six members in the SpSM30 gene family, named SpSM30A through SpSM30F. davidson.edunih.gov

The genomic structure of the SM30-alpha gene is characterized by the presence of a large single intron that interrupts the coding sequence. nih.gov While the precise sizes of the exons and intron are not consistently reported across the literature, the general structure highlights the modular nature of this gene.

The transcriptional regulation of the SM30 gene family is complex, involving both positive and negative regulatory elements. For the SM30-alpha gene, a 2.6-kilobase upstream sequence is sufficient to direct its specific expression in primary mesenchyme cells, the cells responsible for spicule formation. nih.gov This regulatory region contains repressive elements located between -1628 and -300 base pairs upstream of the transcription start site. nih.gov Two specific cis-regulatory sequence motifs, (G/A/C)CCCCT and (T/C)(T/A/C)CTTTT(T/A/C), have been identified as collaborating to spatially repress transcription in cells where the gene should not be active. nih.gov The expression of skeletogenic genes, including those in the SM30 family, is positively regulated by transcription factors such as Sp-Alx1 and Sp-Ets1. nih.gov

The table below provides a summary of the known genomic features of the SM30 gene family in Strongylocentrotus purpuratus.

| Gene Family Member | Genomic Feature | Description | Reference |

|---|---|---|---|

| SM30-alpha | Arrangement | Tandemly arranged with SM30-beta | nih.gov |

| SM30-alpha | Intron-Exon Structure | Contains a large single intron | nih.gov |

| SpSM30 Family | Number of Genes | Six members (SpSM30A-F) | davidson.edunih.gov |

| SM30-alpha | Regulatory Elements | Repressive elements located at -1628 to -300 bp upstream | nih.gov |

Molecular Characteristics and Post Translational Modifications of Sm30 Protein

Protein Classification as an Acidic Glycoprotein

The SM30 protein is classified as an acidic glycoprotein, a designation stemming from its biochemical properties. vulcanchem.combioone.orgbiologists.com It is a major component of the organic matrix of sea urchin spicules, which, although constituting less than 1% of the spicule's total mass, profoundly influences its material properties. vulcanchem.com The acidic nature of SM30 is attributed to a high content of acidic amino acids, which facilitates interaction with calcium ions, a key step in the mineralization process. ontosight.ai Electrophoretic analysis reveals an acidic isoelectric point (pI) of approximately 4.0. vulcanchem.com As a glycoprotein, SM30 possesses covalently attached carbohydrate chains, a feature that distinguishes it from other spicule matrix proteins like SM50. vulcanchem.combiologists.com These carbohydrate moieties are anionic and can be recognized by specific monoclonal antibodies. vulcanchem.com The combination of its acidic nature and glycosylation is believed to be critical for its function in guiding the deposition of calcium carbonate crystals during the formation of the sea urchin's skeleton. vulcanchem.compnas.org

Intrinsically Disordered Regions and Conformational Dynamics

Recent research has illuminated the structural flexibility of the this compound, identifying it as possessing intrinsically disordered regions (IDRs). nih.govnih.gov IDPs, or proteins containing IDRs, lack a fixed three-dimensional structure under native conditions, instead existing as a dynamic ensemble of conformations. wikipedia.org This structural plasticity is encoded in their amino acid sequence and is crucial for their function. wikipedia.org

In the case of SM30, biophysical and bioinformatics studies have revealed a conformational landscape that includes a C-terminal random coil/intrinsically disordered sequence coupled to a conserved, folded N-terminal C-type lectin-like (CTLL) domain. nih.gov This hybrid structure, possessing both folded and unfolded regions, is a characteristic of a class of unusual proteins. nih.gov The presence of solvent-accessible unfolded regions, rich in residues like asparagine, glutamine, and arginine, is thought to facilitate interactions with water molecules, contributing to the formation of protein hydrogels. nih.gov

The conformational dynamics of proteins like SM30 are not random but are governed by a complex, high-dimensional energy landscape characterized by numerous near-isoenergetic minima separated by energy barriers. mpg.de The transitions between these conformational substates are essential for the protein's biological activity. mpg.de The intrinsic disorder within SM30 is believed to be a key factor in its ability to regulate mineral nucleation and the assembly of mineral nanoparticles during spicule formation. nih.gov

Isoform Heterogeneity and Functional Implications

The this compound is not a single entity but rather exists as a family of closely related isoforms. vulcanchem.comnih.gov In the purple sea urchin Strongylocentrotus purpuratus, what was originally identified as SM30 is now recognized as part of a family of at least six proteins, designated SpSM30A-F. vulcanchem.comnih.gov The original SM30 is now specifically referred to as SpSM30B. vulcanchem.com This isoform heterogeneity arises from a family of tandemly arranged genes, and it is thought that different upstream regulatory controls account for the expression of different SM30 isoforms in various tissues. imrpress.com

For example, two isoforms with molecular weights of 46 kD and 43 kD have been detected in spicules. researchgate.net The processing of the heavier isoform to the lighter one appears to be a regulated event. researchgate.net While knocking down the entire SM30 family did not completely halt skeleton formation, suggesting some functional redundancy, the complex expression patterns and processing of isoforms point towards a finely tuned regulatory system. researchgate.net This heterogeneity, arising from both genetic diversity and post-transcriptional processing, expands the functional capacity of the this compound family in the complex process of biomineralization. nih.govfrontiersin.org

Glycosylation Profile and its Structural Consequences

The glycosylation of SM30 is not uniform, leading to microheterogeneity in its molecular mass. nih.govresearchgate.net Studies on a recombinant this compound (rSpSM30B/C) revealed the presence of both O- and N-glycans, as well as anionic mono- and bisialylated and mono- and bisulfated monosaccharides. nih.gov This complex glycosylation pattern has profound structural consequences, enhancing the protein's propensity to aggregate and form hydrogels. nih.gov

The glycan moieties are not merely passive decorations; they play an active role in the protein's interactions. For instance, the anionic glycans of SpSM30B/C are required for its interaction with another spicule matrix protein, SpSM50, an interaction that is independent of calcium ions. researchgate.net When these two proteins complex together, they form hybrid hydrogel particles with distinct physical properties. researchgate.net This suggests that glycan-mediated interactions are a key mechanism in the assembly of the spicule's organic matrix. researchgate.net The structural diversity conferred by different glycoforms likely contributes to the functional versatility of the this compound family. nih.gov

Other Reported Post-Translational Modifications and their Roles

Beyond glycosylation, the this compound undergoes other significant post-translational modifications (PTMs) that are crucial for its function. nih.govwgtn.ac.nz These modifications, which can include phosphorylation and sulfation, further increase the protein's functional diversity by altering its conformation, stability, and interactions. nih.gov

Sulfation is a notable modification of SM30. nih.gov The sulfate (B86663) groups are primarily located on the glycan framework of the protein. wgtn.ac.nz These sulfated monosaccharides contribute to the anionic nature of the protein and are involved in its aggregation properties. nih.gov

Phosphorylation, the addition of phosphate (B84403) groups, is another key PTM that has been reported for the this compound family. imrpress.comwgtn.ac.nz Specifically, the SM30-E isoform has been found to be phosphorylated at several sites, although this phosphorylation may be partial. imrpress.com Phosphorylation is a common regulatory mechanism in cellular processes, often modulating protein activity and signaling. nih.govabcam.com In the context of biomineralization, phosphorylated proteins are known to be involved in calcium binding. wgtn.ac.nz The phosphorylation of SM30 could therefore play a direct role in its interaction with calcium carbonate during spicule formation.

The combination of these various PTMs—glycosylation, sulfation, and phosphorylation—creates a highly complex and heterogeneous population of this compound molecules. nih.govwgtn.ac.nz This intricate pattern of modifications allows for a fine-tuning of the protein's properties, enabling it to perform its specific and dynamic roles within the mineralizing environment of the sea urchin spicule. vulcanchem.comnih.gov

Cellular Dynamics and Secretion Pathways of Sm30 Protein

Intracellular Localization within Secretory Organelles

The journey of the SM30 protein begins within the primary mesenchyme cells (PMCs), the exclusive producers of the sea urchin larval skeleton. nih.govresearchgate.net Whole mount in situ hybridization studies have confirmed that the expression of several SpSM30 genes, namely A, B, C, and E, is confined to these PMCs and their descendants. nih.gov

Advanced imaging techniques have provided a window into the subcellular localization of SM30. Studies using GFP-tagged SM30 have shown a distinct perinuclear localization within the PMCs, which is consistent with its presence in the Golgi apparatus. vulcanchem.comacs.org The Golgi apparatus is a key organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins for secretion. yeastorfanproject.com The localization of SM30 to the Golgi and other intracellular vesicles, such as transport vesicles, underscores its role as a secreted protein destined for the extracellular matrix. bioone.orgacs.orgbioone.org

The localization of proteins within specific organelles is a crucial aspect of their function. yeastorfanproject.comthermofisher.com For secreted proteins like SM30, the transit through the endoplasmic reticulum and Golgi apparatus is essential for proper folding, post-translational modifications, and subsequent transport out of the cell. bookdown.org The observation of SM30 within these secretory organelles confirms its identity as a protein synthesized for export and incorporation into the developing biomineral.

Vesicular Trafficking Mechanisms to the Extracellular Matrix

Following its processing in the Golgi apparatus, the this compound is packaged into transport vesicles for its journey to the extracellular space where biomineralization occurs. vulcanchem.comoxinst.com This process of vesicular trafficking is a fundamental mechanism for transporting cellular products to specific locations. oxinst.com

Research has revealed that SM30 is trafficked in vesicles that are distinct from those carrying the amorphous calcium carbonate (ACC), the mineral precursor to the crystalline spicule. vulcanchem.com This differential trafficking suggests a sophisticated level of regulation, allowing for precise control over the timing and location of matrix protein integration into the growing skeleton. vulcanchem.com

Studies using GFP-tagged SM30 fusion proteins have further elucidated the dynamics of its secretion. vulcanchem.com While soluble GFP can diffuse throughout the syncytial network of the PMCs, the GFP-SM30 fusion protein exhibits restricted mobility and remains localized near its cells of origin. vulcanchem.combiologists.com This limited mobility indicates that once secreted, the this compound does not freely diffuse far from its source, ensuring its localized incorporation into the spicule matrix. vulcanchem.combiologists.com The secretion of SM30 is a critical step, as it contributes to the formation of the organic matrix that predates mineralization. vulcanchem.com This organic framework is thought to act as a template for the organized deposition of calcium carbonate crystals. vulcanchem.com

Integration into the Biomineralization Compartment

The final destination for the secreted this compound is the biomineralization compartment, an extracellular space defined by the primary mesenchyme cells where the calcite spicule is formed. researchgate.netbiologists.com Within this compartment, SM30 is integrated into the organic matrix, a complex network of proteins that becomes occluded within the mineralized structure. nih.govbioone.org

Ultrastructural studies have shown that SM30 is not associated with the envelope surrounding the mineral but is instead embedded within the mineral phase itself. bioone.orgbioone.org This intimate association with the calcite crystal suggests a direct role in modulating the material properties of the biomineral. vulcanchem.com Indeed, the organic matrix, though constituting less than 1% of the spicule's mass, significantly enhances its hardness and flexibility compared to pure calcite. vulcanchem.com

The integration of SM30 into the biomineralization compartment is a highly regulated process. The protein is secreted along with other spicule matrix proteins and amorphous calcium carbonate into the syncytial space created by the fusion of PMC filopodia. researchgate.netbiologists.com Here, it becomes part of the three-dimensional organic network that is believed to guide the crystallization of calcite. vulcanchem.com While the precise function of SM30 is still under investigation, with some studies suggesting it may be dispensable for initial spicule formation, it is considered an important structural protein within the spicule. researchgate.netacs.orgnih.gov Its presence in various mineralized tissues, including spicules, teeth, and spines, points to its significant, albeit potentially redundant, role in sea urchin biomineralization. researchgate.netnih.gov

Functional Contributions of Sm30 Protein to Biomineralization

Role in Amorphous Calcium Carbonate Stabilization and Transformation

The formation of the sea urchin spicule begins with the creation of an unstable, non-crystalline precursor phase known as amorphous calcium carbonate (ACC). acs.orgacs.org Various marine organisms are known to produce and temporarily stabilize ACC as a biomineral that crystallizes later in the exoskeleton-building process. amorphical.com The SM30 protein, particularly the B/C isoform, plays a role in this initial stage by stabilizing the ACC. mdpi.comnih.gov

Studies have shown that SM30 can aggregate to form a hydrogel that controls the biomineralization process by initially stabilizing ACC. mdpi.comnih.govresearchgate.net This stabilization is crucial for preventing premature crystallization and allowing for the controlled deposition and organization of the mineral phase. amorphical.com The protein's interaction with ACC likely involves its acidic nature and glycosylation, which allows it to bind calcium ions and influence the local ionic environment. ontosight.aimdpi.com While SM30 helps to stabilize ACC, it also participates in the subsequent transformation of ACC into the crystalline calcite form. acs.orgresearchgate.net This transition is a key step in spiculogenesis, and the controlled destabilization of the ACC phase is as important as its initial stabilization. researchgate.net

Influence on Calcite Crystal Nucleation, Growth, and Morphology

The this compound exerts significant influence over the nucleation, growth, and final shape of calcite crystals. ontosight.ai As an acidic glycoprotein, its surface is rich in acidic amino acids, which allows it to interact with calcium ions, thereby influencing the mineralization process. ontosight.ai This interaction helps to regulate the nucleation of new crystals and guide their subsequent growth. ontosight.ai

Research has demonstrated that SM30 promotes the formation of faceted single crystal calcite nanoparticles. researchgate.net It can also create surface texturing on calcite crystals, a feature common to other calcium carbonate mineral-modifying proteins. researchgate.net The protein's ability to modulate crystal growth is tied to its presence within the mineralized matrix, where it becomes occluded within the calcite crystal lattice. bioone.orgbioone.org This incorporation of SM30 and other matrix proteins alters the material properties of the biomineral, making it harder and more fracture-resistant than pure calcite. vulcanchem.combioone.org Some research suggests that SM30 may have a specific function in directing the axial growth of calcite crystals along their "c" crystallographic axis. bioone.orgbioone.org

Mechanism of Hydrogel Formation and its Impact on Mineral Organization

A key aspect of SM30's function is its ability to form hydrogels. acs.orgresearchgate.netnih.gov Recombinant SM30B/C has been identified as a hydrogelator, assembling into porous, mesoscale hydrogel particles in solution due to its intrinsically disordered and aggregation-prone regions. acs.orgnih.gov These protein hydrogels are thought to create a specialized environment within which mineralization occurs, controlling water and ion diffusion. acs.orgnih.gov

The formation of these hydrogels has a profound impact on the organization of the mineral phase. acs.org The hydrogel matrix can entrap mineral nanoparticles, influencing their assembly and eventual fusion into a larger, organized structure. acs.org This process of guided mineral particle assembly is crucial for forming the complex, hierarchical structure of the sea urchin spicule. acs.orgnih.gov The hydrogel likely regulates the hydration and dehydration events that accompany the transformation of ACC to calcite. acs.org Furthermore, the hydrogel can become incorporated into the final calcite crystal, creating nanoporosities that contribute to the material's fracture resistance. acs.orgnih.gov

Interplay with Other Spicule Matrix Proteins in Biomineral Assembly

The formation of the sea urchin spicule is not the result of a single protein but rather the coordinated action of a suite of more than 40 different spicule matrix proteins. vulcanchem.comontosight.ai SM30 works in close concert with other proteins, most notably the basic, non-glycosylated SM50 protein. vulcanchem.comontosight.ai

A critical aspect of the interplay between SM30 and SM50 is the role of glycosylation. The anionic glycan moieties (sugar groups) on the SM30B/C protein are essential for its interaction with the SM50 protein. whiterose.ac.ukresearchgate.netnih.gov This interaction is independent of calcium ions and leads to the formation of a hybrid protein hydrogel. whiterose.ac.ukresearchgate.netnih.gov This hybrid hydrogel possesses physical properties distinct from the hydrogels formed by either protein individually. whiterose.ac.ukacs.orgresearchgate.net The interaction is specific to the glycan portions of SM30, as SM50 does not bind to the non-glycosylated protein sequence of SM30. acs.org This highlights the importance of post-translational modifications, like glycosylation, in mediating protein-protein interactions within the mineralizing matrix. whiterose.ac.uk

The interaction between SM30 and SM50 results in cooperative and synergistic effects on mineral formation. acs.orgnih.gov The hybrid hydrogel formed by their association exhibits enhanced capabilities in modifying calcite crystals, including increased surface nanotexturing and the generation of subsurface nanoporosities. acs.orgnih.gov

Furthermore, the hybrid hydrogel accelerates the transformation of ACC to crystalline calcite, effectively destabilizing the amorphous phase when needed. acs.orgnih.gov Perhaps most significantly, the combined action of SM30 and SM50 guides the assembly of mineral particles into distinct three-dimensional clusters or domains, a level of organization not seen with either protein alone. acs.orgnih.gov This suggests that SM30 may act as a "helper" protein, modulating or enhancing the primary function of the more abundant SM50 protein in a temporal and spatial manner during spiculogenesis. acs.org

Controversy and Re-evaluation of this compound's Essentiality in Skeletogenesis

Despite its clear roles in modulating mineralization in vitro, the essentiality of the this compound for the initial formation of the larval skeleton has been a subject of controversy and re-evaluation. researchgate.net Early studies suggested that, like other matrix proteins, SM30 was crucial for proper skeletogenesis. However, subsequent research using antisense morpholino-oligonucleotides to specifically knock down the expression of this compound to undetectable levels yielded a surprising result: the development of skeletal spicules in the embryo showed little to no aberration. researchgate.net This finding indicated that SM30, while clearly involved in the biomineralization process, may be dispensable for the fundamental events of spicule formation and elongation. researchgate.net

This has led to a re-thinking of the roles of occluded matrix proteins. researchgate.net It is now suggested that while some proteins, like SM50, are essential for the formation of the spicule framework, others, like SM30, may have more subtle, redundant, or modulatory functions. acs.orgresearchgate.net For instance, the absence of SM30 might be compensated for by other acidic glycoproteins within the spicule matrix. It is also possible that SM30's primary role is not in the initial formation but in refining the material properties and long-term stability of the skeleton. While knockdown of SM50 leads to a complete absence of spicules, the lack of SM30 does not halt biomineralization. researchgate.net This strongly suggests that SM30 and SM50 have distinct and non-overlapping essential functions in skeletogenesis. researchgate.netresearchgate.net

Interactive Data Table: Properties of Key Spicule Matrix Proteins

| Property | This compound | SM50 Protein |

| Type | Acidic Glycoprotein vulcanchem.com | Basic Protein doi.org |

| Glycosylation | Yes vulcanchem.com | No doi.org |

| Isoelectric Point (pI) | ~4.0 vulcanchem.com | Basic doi.org |

| Role in ACC | Stabilizes mdpi.comnih.gov | Destabilizes in vitro acs.org |

| Essentiality | Dispensable for initial formation researchgate.net | Essential for elongation doi.org |

| Interaction | Glycan-mediated with SM50 whiterose.ac.ukresearchgate.net | Interacts with SM30 glycans acs.org |

Sm30 Protein Integration Within Developmental Gene Regulatory Networks

Positioning of SM30 within the Skeletogenic Gene Regulatory Network

The skeletogenic gene regulatory network (GRN) in sea urchins is a hierarchical system that controls the specification, differentiation, and function of primary mesenchyme cells (PMCs), the exclusive builders of the larval skeleton. biologists.combioone.org Within this network, the sm30 gene is classified as a terminal differentiation gene. pnas.org This means its expression occurs relatively late in the developmental cascade, after the fundamental identity of the PMCs has been established by a series of upstream transcription factors.

The activation of the skeletogenic GRN begins with maternal inputs that lead to the expression of key regulatory genes in the micromeres, the precursors to PMCs. biologists.comcmu.edu A pivotal event is the "double-negative gate," where the repressor Pmar1 is activated in micromeres, which in turn represses another repressor, HesC. cmu.edupnas.orgbiologists.com The lifting of HesC's repressive function allows for the expression of a suite of transcription factors, including Alx1, Ets1, and Tbr, which are crucial for establishing the PMC lineage. cmu.edupnas.org

The sm30 gene is situated downstream of these early regulatory tiers. pnas.org Its expression is specifically activated in PMCs only after they have ingressed into the blastocoel and begun the process of spicule formation. nih.govnih.govcaltech.edu Unlike other spicule matrix genes such as sm50, which are expressed earlier, sm30 mRNA appears later, coinciding with the active deposition of the calcite spicule rudiments. pnas.orgresearchgate.net This temporal specificity highlights its role as a direct effector of the biomineralization process itself, rather than in the initial specification of the skeletogenic cells. biologists.compnas.org The sm30 gene family in Strongylocentrotus purpuratus consists of multiple paralogous genes, some of which are expressed selectively in either embryonic or adult skeletal tissues, suggesting a diversification of function. cmu.edu

Upstream Regulatory Inputs and Downstream Effectors

The expression of the sm30 gene is controlled by a convergence of regulatory inputs from key transcription factors within the skeletogenic GRN. As a downstream component, it integrates signals that ensure its expression is restricted to the correct cell type and developmental stage.

Upstream Regulatory Inputs:

The primary drivers of sm30 expression are the transcription factors that define the PMC identity.

Alx1 and Ets1: These are pivotal, early transcription factors in the PMC GRN. biologists.com Genome-wide analyses have shown that Alx1 and Ets1 provide essential positive regulatory inputs to a large number of PMC effector genes, including those involved in biomineralization. biologists.combiologists.com Studies using cis-regulatory analysis of the sm30 gene have demonstrated that its later, post-ingression expression is dependent on the continued function of both Alx1 and Ets1. nih.govnih.govsdbonline.org Disrupting Alx1 or Ets1 function after PMC ingression effectively prevents the expression of sm30 and halts further skeletal development. nih.govsdbonline.org

Tbr and Dri: The transcription factors T-Brain (Tbr) and Dead ringer (Dri) are also components of the core regulatory state in PMCs. pnas.org They contribute to the activation of batteries of skeletogenic differentiation genes, and sm30 is among their downstream targets. pnas.org

Signaling Pathways: The expression of sm30 is also modulated by external signaling cues, particularly from the ectoderm. researchgate.net Vascular Endothelial Growth Factor (VEGF) signaling is crucial for patterning the skeleton. nih.govbiologists.com Inhibition of the VEGF pathway can lead to reduced expression of sm30. nih.gov Furthermore, pathways involving Transforming Growth Factor-beta (TGF-β) and Phosphatidylinositide 3-kinase (PI3K) have been shown to influence sm30 levels. researchgate.netnih.gov Inhibition of PI3K, for instance, results in a severe downregulation of sm30 expression. nih.gov This indicates that sm30 expression is not only controlled by the cell-autonomous GRN but is also responsive to the intercellular signaling that guides morphogenesis. researchgate.netnih.gov

Repressive Elements: The precise spatial and temporal expression of sm30 is also achieved through negative regulation. The upstream region of the sm30 gene contains negative regulatory elements that actively suppress its expression in non-skeletogenic tissues, such as the gut. nih.govnasa.gov This repression is crucial for confining its activity solely to the PMCs. nasa.gov

Downstream Effectors:

As a terminal differentiation product, the SM30 protein itself is a primary effector of the skeletogenic GRN. Its function is not to regulate other genes but to participate directly in the biomineralization of the larval skeleton. researchgate.net Once transcribed and translated, the this compound is secreted by the PMCs into the syncytial cable where the calcite spicules are formed. researchgate.net It becomes one of the several organic matrix proteins occluded within the crystalline structure of the spicules. researchgate.netnih.gov The presumed role of SM30, along with other matrix proteins like SM50, is to modulate the crystallization of calcium carbonate, influencing the growth, shape, and structural integrity of the skeletal rods. researchgate.net Therefore, the "downstream effect" of the sm30 gene is the execution of a specific biophysical process central to morphogenesis.

Table 1: Key Upstream Regulators of the sm30 Gene

| Regulator | Type | Role |

|---|---|---|

| Alx1 | Transcription Factor | Positive regulator, essential for post-ingression expression. nih.govsdbonline.org |

| Ets1 | Transcription Factor | Positive regulator, essential for post-ingression expression. biologists.comnih.govsdbonline.org |

| Tbr | Transcription Factor | Positive regulator, part of the core skeletogenic state. pnas.org |

| Dri | Transcription Factor | Positive regulator, part of the core skeletogenic state. pnas.org |

| VEGF Signaling | Signaling Pathway | Positive regulator, mediates ectodermal cues for patterning. nih.govbiologists.com |

| TGF-β Signaling | Signaling Pathway | Positive regulator, involved in skeletal elongation. researchgate.net |

| PI3K Signaling | Signaling Pathway | Positive regulator, essential for expression. nih.gov |

| HesC | Transcription Factor | Indirectly controls the entire network via a double-negative gate. cmu.edupnas.orgbiologists.com |

Feedback Mechanisms and Network Robustness

The skeletogenic GRN exhibits remarkable robustness, ensuring that development proceeds correctly despite environmental or genetic fluctuations. This resilience is achieved through various architectural features, including feedback and feed-forward loops.

While SM30 itself, as a terminal structural protein, is not known to directly participate in transcriptional feedback loops regulating its upstream activators, the network in which it is embedded is rich with such mechanisms. For example, several of the core transcription factors that regulate sm30 are themselves interlinked in stabilizing circuits. pnas.org

Cross-regulation and Feedback: The key regulatory genes alx1, ets1, and tbr are involved in a web of cross-regulatory and autoregulatory interactions. pnas.orgbiologists.com For instance, Ets1 positively regulates the later phase of alx1 expression. biologists.com The transcription factors Hex and Tgif provide feedback inputs to alx1. pnas.org These feedback subcircuits create a stable climax regulatory state in the PMCs, ensuring that once the skeletogenic program is initiated, it is maintained throughout the process of spicule formation. pnas.org This stable state is what guarantees the continued expression of downstream effectors like sm30.

Signaling Pathway Feedback: Recent studies have uncovered feedback loops involving the signaling pathways that control skeletal elongation. For example, a positive feedback loop exists where VEGF signaling activates the ERK pathway in tip cells, and ERK, in turn, drives the expression of the VEGF receptor (VEGFR). biologists.com This localized feedback amplifies the signaling required for directional growth and regulates the expression of biomineralization genes like SM50 and, to a lesser extent, SM30 at the growing tips of the spicules. biologists.com

Mechanical Feedback: There is emerging evidence that mechanical forces may also provide feedback to the GRN. The Rho-associated kinase (ROCK), which is involved in regulating the actomyosin (B1167339) network, also influences the expression of skeletogenic genes, including sm30. elifesciences.org This suggests a potential mechano-sensing mechanism where the physical properties of the growing spicule could be transduced into gene expression changes, providing a feedback loop between the forming structure and the underlying genetic program to ensure robust morphogenesis. elifesciences.org

Evolutionary Biology of Sm30 Protein

Phylogenetic Distribution and Conservation across Echinodermata

The SM30 protein is an integral part of the spicule matrix in sea urchins (class Echinoidea), where it belongs to a family of spicule matrix (SM) proteins that are considered specific to the echinoderm phylum. nih.gov In the purple sea urchin Strongylocentrotus purpuratus, the SpSM30 gene family comprises six members, some of which show differential expression between embryonic and adult mineralized tissues, suggesting functional diversification within the family. nasa.gov These proteins are characterized by the presence of a C-type lectin domain and acidic, repetitive amino acid sequences. nih.gov

While all echinoderm classes possess a calcite endoskeleton in their adult form, the molecular machinery involved in its formation shows significant divergence. nih.govplos.org Comparative proteomic studies of the skeletal matrices of sea stars (class Asteroidea) and brittle stars (class Ophiuroidea) have revealed a notable absence of proteins with the characteristic C-type lectin domains and acidic repetitive regions typical of sea urchin spicule matrix proteins like SM30. nih.gov This indicates that while the fundamental process of biomineralization is conserved, the specific protein toolkit utilized can be lineage-specific. The current evidence suggests that SM30-like proteins, in their characteristic sea urchin form, may be restricted to the Echinoidea, highlighting a significant degree of evolutionary divergence in skeletal matrix proteins within the phylum Echinodermata.

| Echinoderm Class | Presence of SM30 Orthologs/Similar Proteins | Key Findings |

| Echinoidea (Sea Urchins) | Present | SM30 is a well-characterized family of spicule matrix proteins involved in skeletogenesis. nih.govnasa.gov |

| Asteroidea (Sea Stars) | Not Detected by Proteomics | Skeletal proteome lacks proteins with C-type lectin domains and acidic repeats similar to SM30. nih.gov |

| Ophiuroidea (Brittle Stars) | Not Detected by Proteomics | Skeletal proteome shows an order of magnitude fewer C-type lectin domain proteins compared to sea urchins; lacks SM30-like structures. nih.gov |

| Holothuroidea (Sea Cucumbers) | Inferred Absent/Divergent | Larvae may develop a degenerate skeleton, but the protein composition is not well characterized in relation to SM30. nih.gov |

| Crinoidea (Sea Lilies) | Inferred Absent/Divergent | Considered one of the basal echinoderm groups; specific skeletal proteome data regarding SM30 is limited. |

Comparative Genomics of Biomineralization Proteins in Metazoa

The evolution of biomineralization across the animal kingdom (Metazoa) is a story of both shared ancestry and independent innovation. frontiersin.orgnih.gov Organisms that form mineralized skeletons utilize a "biomineralization toolkit" composed of a combination of deeply conserved ancestral genes and taxon-specific novel proteins. nih.govelifesciences.org Proteins like carbonic anhydrase, which is crucial for managing carbonate ions, are part of the conserved toolkit found across disparate phyla, from sponges to vertebrates. elifesciences.orgresearchgate.net

In contrast, the SM proteins of echinoderms, including SM30, represent a lineage-specific expansion and are not found in other metazoan phyla like vertebrates. nih.gov The key insight from comparative genomics comes from the analysis of Gene Regulatory Networks (GRNs)—the intricate webs of gene interactions that control development. The GRN that directs skeletogenesis in sea urchins shows little resemblance to the vertebrate GRN for bone formation (osteogenesis). nih.govnih.gov Instead, the echinoderm skeletogenic GRN shares remarkable similarities with the vertebrate GRN for the formation of blood vessels (vascular tubulogenesis), a process controlled by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. pnas.orgpnas.orgbiorxiv.org This suggests that echinoderms co-opted an ancestral tubulogenesis program for the novel function of biomineralization. nih.govpnas.org Vertebrates, on the other hand, co-opted a different ancestral network, one related to cartilage formation, for the development of their bony skeletons. nih.govnih.gov

| Feature | Echinoderm Biomineralization (e.g., Sea Urchin) | Vertebrate Biomineralization (e.g., Bone) | Scleractinian Coral Biomineralization |

| Primary Mineral | Calcite (Calcium Carbonate) | Hydroxyapatite (Calcium Phosphate) | Aragonite (Calcium Carbonate) |

| Key Matrix Proteins | Spicule Matrix (SM) proteins (e.g., SM30, SM50) | Collagens (e.g., Collagen Type I), Osteocalcin | Skeletal Organic Matrix Proteins (SOMPs) |

| Conserved Toolkit | Carbonic Anhydrase, Msp130, etc. nih.gov | Carbonic Anhydrase, SPARC, etc. | Carbonic Anhydrase, Galaxins elifesciences.org |

| Co-opted GRN | Ancestral Vascular Tubulogenesis Network (VEGF-driven) nih.govpnas.org | Ancestral Cartilage-forming Network (Sox9/Runx2-driven) nih.gov | Ancestral genes with non-skeletal functions nih.gov |

Insights into the Independent Evolution of Biomineralization Mechanisms

The study of SM30 and the broader context of echinoderm skeletogenesis provides strong support for the theory that biomineralization evolved independently multiple times across different animal lineages. nih.govnih.govnih.gov This convergent evolution was facilitated by the co-option of pre-existing developmental programs and genetic toolkits for new, skeleton-forming functions. nih.govnih.gov

The profound differences between the GRNs governing skeleton formation in echinoderms and vertebrates are a primary piece of evidence for this independent evolution. nih.govnih.gov The fact that echinoderms repurposed a tubulogenesis network while vertebrates built upon a cartilage-scaffolding network indicates two distinct evolutionary paths to creating a mineralized skeleton. nih.gov

Furthermore, the evolution of taxon-specific matrix proteins, like the SM30 family in echinoids, underscores this point. nih.gov While certain protein domains, such as the C-type lectin domain found in SM30, are ancient and widespread across metazoans, their incorporation into biomineralization-specific proteins appears to be a case of convergent evolution. nih.gov In many different lineages, these versatile domains were independently recruited and combined with other protein modules to create novel proteins capable of interacting with minerals and guiding crystal growth. nih.govnih.gov This modular nature of protein evolution has allowed for the repeated and independent emergence of sophisticated biomineralization mechanisms throughout the animal kingdom.

Advanced Methodologies for Sm30 Protein Research

Molecular Cloning and Gene Expression Analysis Techniques

Understanding the genetic underpinnings of SM30 has been foundational to elucidating its role. Molecular cloning was instrumental in the initial characterization of this protein. Researchers isolated cDNA clones for SM30 from a lambda gt11 cDNA library derived from the sea urchin Strongylocentrotus purpuratus. This was achieved by screening the library with a polyclonal antiserum raised against the total spicule matrix proteins, allowing for the identification and sequencing of the gene encoding the 30.6-kDa SM30 protein. A similar approach was used to isolate the SM30 cDNA clone from the sea urchin Hemicentrotus pulcherrimus nih.gov.

Quantitative Gene Expression Profiling

The quantification of SM30 gene expression has revealed a tightly regulated temporal pattern linked to the development of mineralized structures. RNA blot analysis has been a key technique in these studies. In S. purpuratus, these analyses showed that the SM30 cDNAs hybridize to a single 1.8-kb transcript. A significant and sharp increase in the levels of this transcript is observed during the middle to late mesenchyme blastula stage of embryonic development, and these high levels are maintained through the 3-day pluteus stage. By the prism stage, it is estimated that there are approximately 29,000 SM30 transcripts per embryo.

In H. pulcherrimus, studies comparing SM30 and another spicule matrix protein, SM50, highlighted differing expression kinetics. SM30 transcripts were first detected around the onset of spicule formation, with their levels rapidly increasing as the spicules grew. This expression was shown to be dependent on the process of spicule formation; when micromeres were cultured in the presence of zinc ions (Zn2+), both spicule formation and SM30 expression were suppressed. Upon removal of Zn2+, both processes resumed concurrently nih.gov. This contrasts with SM50, whose expression begins before spicule appearance and is not sensitive to zinc nih.gov.

| Developmental Stage | SM30 Transcript Levels in S. purpuratus | Key Observation |

| Fertilization to early mesenchyme blastula | Low / Undetectable | Basal expression before skeletogenesis. |

| Middle to late mesenchyme blastula | Sharp increase | Onset of significant gene expression. |

| Prism stage | ~29,000 transcripts per embryo | Peak transcript accumulation. |

| 3-day pluteus stage | High | Sustained expression during larval development. |

Spatial Expression Mapping and In Situ Hybridization

Pinpointing the specific cells and tissues that express the SM30 gene has been crucial for understanding its localized function. In situ hybridization has been the primary technique for mapping the spatial expression of SM30 transcripts. These studies have consistently shown that within the sea urchin embryo, the accumulation of SM30 transcripts is exclusively restricted to the primary mesenchyme cells (PMCs), the specialized cells responsible for secreting the larval spicules.

Furthermore, RNA blot analysis of total RNA from various adult tissues of S. purpuratus has demonstrated that SM30 mRNA accumulates exclusively in mineralized tissues. In adult H. pulcherrimus, a more detailed spatial expression pattern was observed, with SM30 mRNA being detected in the spines and tube feet, but notably absent from the test (the main shell-like structure). This is again in contrast to SM50 mRNA, which is found in all of these mineralized tissues at similar levels nih.gov. This differential expression pattern in adult tissues suggests distinct roles for these two proteins in the maintenance and formation of different skeletal components nih.gov.

| Adult Tissue (H. pulcherrimus) | SM30 mRNA Detection | SM50 mRNA Detection |

| Spines | Present | Present |

| Tube Feet | Present | Present |

| Test | Absent | Present |

Genetic Perturbation Approaches: Knock-down and Gene Silencing

To directly investigate the function of the this compound, researchers have employed genetic perturbation techniques to reduce or eliminate its expression. A key approach has been the use of antisense morpholino-oligonucleotides (MOs) that specifically target the SM30 mRNA and block its translation into protein.

In a pivotal study on S. purpuratus embryos, the injection of anti-SM30 MOs was highly effective, reducing the levels of the this compound to very low or undetectable levels. Surprisingly, this significant knockdown of this compound did not result in any major aberrations in the development of the skeletal spicules nih.gov. The spicules in the SM30-knockdown embryos appeared to form normally. This unexpected result has led to a re-evaluation of the precise role of SM30, suggesting that its function might be more subtle or potentially redundant with other matrix proteins in the context of embryonic spicule formation researchgate.net. While SM30 is clearly associated with biomineralization, its absolute necessity for the initial construction of the larval skeleton is questionable based on these findings nih.govresearchgate.net. However, it is also proposed that SM30 plays an important, albeit perhaps redundant, role in the early formation and elongation of spicules researchgate.net.

Recombinant Protein Expression and In Vitro Functional Assays

The production of this compound in a laboratory setting through recombinant DNA technology has enabled detailed in vitro studies of its biochemical properties and its direct effects on mineralization. Recombinant this compound from S. purpuratus is commercially available, facilitating its use in various assays cusabio.com.

More specific research has utilized insect cell expression systems to produce a glycosylated recombinant hybrid of the SM30 B and C isoforms (rSpSM30B/C-G). This approach ensures that the protein undergoes post-translational modifications that are more similar to its native state.

In vitro functional assays using this recombinant SM30 have provided significant insights into its role in calcium carbonate precipitation. These experiments have shown that a hybrid of SM30 isoforms can form a hydrogel that controls the biomineralization process mdpi.com. This hydrogel acts by initially stabilizing amorphous calcium carbonate (ACC), which then facilitates the formation of single calcite crystals and promotes directed crystal growth mdpi.com. Further studies have demonstrated that rSpSM30B/C-G can modify calcite crystals and regulate the timeline and solubility of ACC formation acs.org. Interestingly, when combined with recombinant SM50, a synergistic effect is observed that accelerates the transformation of ACC into crystalline calcium carbonate acs.org. These in vitro findings suggest that while SM30 may not be essential for the initiation of spicule formation, it likely plays a crucial role in modulating the crystalline properties of the mineral.

| In Vitro Assay | Recombinant SM30 Effect | Implied Function |

| Calcium Carbonate Precipitation | Forms hydrogel, stabilizes ACC, promotes directed calcite growth mdpi.comacs.org. | Modulation of crystal polymorph and morphology. |

| Co-precipitation with rSpSM50 | Synergistically accelerates ACC-to-calcite transformation acs.org. | Cooperative interaction with other matrix proteins. |

Advanced Microscopy for Protein Localization and Mineral-Protein Interfaces

Advanced microscopy techniques are essential for visualizing the subcellular localization of the this compound and its intricate relationship with the mineral phase of the spicules. Confocal microscopy has been used to study the co-localization of SM30 with other cellular components. In one study, sea urchin embryos at 24 hours post-fertilization were stained for SM30, the skeletogenic cell marker 6a9, and β-Tubulin researchgate.net. These experiments revealed that SM30 is enriched in a crescent shape around the nucleus of skeletogenic cells, likely corresponding to the Golgi apparatus, where proteins are processed and packaged for secretion researchgate.net. The images also showed minimal SM30 signal in the mineral-free pseudopodia cables, suggesting a targeted transport and secretion mechanism towards the site of mineralization researchgate.net.

While specific studies employing immuno-electron microscopy for SM30 are not detailed in the provided results, this technique is a powerful tool for high-resolution localization. Immuno-electron microscopy uses antibodies conjugated to electron-dense particles, such as colloidal gold, to pinpoint the location of specific proteins at the ultrastructural level nih.govspringernature.comnih.gov. This methodology could be applied to visualize the precise location of SM30 within the intracellular vesicles of primary mesenchyme cells, at the cell-spicule interface during secretion, and occluded within the mature calcite crystal lattice.

Computational Modeling and Bioinformatics for Structural and Functional Prediction

Computational and bioinformatic approaches are increasingly used to predict the structure and function of proteins like SM30 based on their amino acid sequences. Analysis of the this compound sequence has revealed key structural domains. The protein contains a C-type lectin domain at its N-terminus and a disordered C-terminal region mdpi.com. C-type lectin domains are known to be involved in protein-carbohydrate and protein-protein interactions, suggesting a role for SM30 in the assembly of the organic matrix of the spicule. The presence of an intrinsically disordered region is also significant, as these regions are often involved in binding to multiple partners and can play a role in the regulation of biomineralization mdpi.com.

Bioinformatic tools have also been developed to identify proteins with specific structural characteristics. For instance, a bioinformatic predictor called "SilkSlider" was designed to identify proteins with silk-like or glycine-rich repeats, which are common in tough, extracellular structures. This tool identified the SM30E isoform from S. purpuratus as a silk-like structural protein.

Phylogenetic analysis of the this compound family and related Sm-like proteins helps to understand their evolutionary relationships and potential functional divergence embopress.org. Such analyses, combined with protein structure prediction software, can generate models of the three-dimensional structure of SM30, providing hypotheses about its interaction with calcium carbonate crystals and other matrix proteins that can be tested experimentally wikipedia.orgnih.gov.

| Bioinformatic Approach | Finding for SM30 | Implication |

| Domain Analysis | N-terminal C-type lectin domain, disordered C-terminal region mdpi.com. | Role in matrix assembly and mineral interaction. |

| Sequence Feature Prediction | SM30E identified as a silk-like protein by SilkSlider. | Suggests specific structural and mechanical properties. |

| Phylogenetic Analysis | Classification within the broader Sm and Sm-like protein families embopress.org. | Understanding of evolutionary origins and functional relationships. |

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a vital methodology for elucidating the functional roles of proteins within a cellular context. nih.gov By mapping the complex web of interactions, researchers can understand how proteins collaborate to carry out biological processes. nih.gov These networks are constructed using data from various sources, including high-throughput experimental methods and computational predictions. researchgate.net Analysis of these networks can identify "hub" proteins, which are highly connected nodes that are often crucial for cellular function, and functional modules, which are groups of interacting proteins involved in a specific biological process. nih.govresearchgate.net

For the human this compound, also known as Small Integral Membrane Protein 30 (SMIM30), interaction networks have been generated to predict its functional partners. string-db.org The STRING database, which aggregates known and predicted protein-protein interactions, indicates several potential interactors for SMIM30. string-db.org These interactions are scored based on different types of evidence, such as co-expression, experimental data, and text mining. string-db.org The analysis reveals that SMIM30 is part of a network that includes other small membrane proteins and proteins involved in fundamental cellular processes. string-db.org

Below is a table of predicted interacting partners for the human this compound based on data from the STRING interaction network. string-db.org The confidence score represents the likelihood of the interaction, with higher scores indicating stronger evidence. string-db.org

| Interacting Protein | Description | Interaction Confidence Score |

|---|---|---|

| SMIM22 | Small integral membrane protein 22; may modulate lipid droplet formation. string-db.org | 0.600 string-db.org |

| NBDY | Negative regulator of P-body association; may play a role in mRNA decapping. string-db.org | 0.528 string-db.org |

| YES1 | Proto-oncogene tyrosine-protein kinase Yes. | 0.528 string-db.org |

| STRIT1 | Sarcoplasmic/endoplasmic reticulum calcium ATPase regulator DWORF. string-db.org | 0.507 string-db.org |

| NDUFB5 | NADH:ubiquinone oxidoreductase subunit B5. | 0.506 string-db.org |

Post-Translational Modification Site Prediction and Analysis

Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins after their synthesis, which can regulate protein activity, localization, and stability. proteobiojournal.commdpi.com The identification and characterization of PTMs are crucial for understanding the full complexity of the proteome. nih.gov A variety of computational tools and experimental techniques, primarily mass spectrometry, are used to predict and analyze PTM sites. proteobiojournal.comyoutube.com

In the case of the this compound from the sea urchin Strongylocentrotus purpuratus, several post-translational modifications have been identified or predicted. davidson.edu The protein contains a putative hydrophobic signal sequence at its N-terminus, which indicates that it is likely secreted. davidson.edu This signal sequence is cleaved off to produce the mature peptide. davidson.edu

Furthermore, there is strong evidence for glycosylation. The accumulation of a glycosylated form of the this compound coincides with spicule growth in sea urchin embryos. nih.gov The protein sequence contains a potential N-linked glycosylation site, which could result in the mature protein having a larger size on electrophoresis than its predicted molecular weight of 30.6 kDa. davidson.edu

| Modification Type | Location/Site | Evidence | Functional Implication |

|---|---|---|---|

| Signal Peptide Cleavage | Amino (N-) terminus davidson.edu | Predicted hydrophobic signal sequence. davidson.edu | Secretion of the mature protein. davidson.edu |

| N-linked Glycosylation | Potential site identified in the amino acid sequence. davidson.edu | Experimental detection of glycosylated this compound. nih.gov | May affect protein folding, stability, and function in biomineralization. davidson.edu |

Proteomic Identification and Characterization

Proteomics involves the large-scale study of proteins, particularly their structures and functions. youtube.com Mass spectrometry-based proteomics is a primary tool for identifying and characterizing proteins from complex biological samples. nih.govmdpi.com This approach allows for the determination of a protein's molecular weight, amino acid composition, and expression levels in various tissues or conditions. youtube.com

The this compound from the sea urchin Strongylocentrotus purpuratus has been identified and characterized as a spicule matrix protein involved in biomineralization. davidson.edunih.gov Following the cleavage of its signal sequence, the mature protein has a calculated size of approximately 30.6 kDa. davidson.edu

| Characteristic | Finding | Source Organism |

|---|---|---|

| Molecular Weight (Mature) | ~30.6 kDa davidson.edu | Strongylocentrotus purpuratus davidson.edu |

| Isoelectric Nature | Overall acidic, with a highly basic carboxyl-terminal domain. davidson.edu | Strongylocentrotus purpuratus davidson.edu |

| Amino Acid Composition | Proline-rich (11% of total residues). davidson.edu | Strongylocentrotus purpuratus davidson.edu |

| Expression Pattern | Accumulates exclusively in mineralized tissues (spicules, spines, tube feet). nih.gov | Hemicentrotus pulcherrimus nih.gov |

| Function | Spicule matrix protein involved in biomineralization. davidson.edu | Strongylocentrotus purpuratus davidson.edu |

Emerging Research Avenues and Future Directions for Sm30 Protein Studies

Unraveling Isoform-Specific Functions and Redundancy in Biomineralization

The SM30 protein family in sea urchins, particularly in species like Strongylocentrotus purpuratus, is encoded by a family of at least six genes (SpSM30A through SpSM30F). nih.gov These genes give rise to multiple protein isoforms that are occluded within the embryonic endoskeleton and adult mineralized tissues. nih.gov Research indicates that these isoforms are not expressed uniformly, suggesting they possess distinct, specialized roles in the complex process of biomineralization throughout the organism's life cycle. nih.gov

During embryonic development, isoforms SpSM30A, B, C, and E are expressed at varying levels and with slightly different timing during the deposition of the larval spicules. nih.gov Their expression is confined to the primary mesenchyme cells (PMCs), which are responsible for secreting the skeleton. nih.gov In contrast, the expression patterns in adult tissues show significant divergence, pointing to isoform-specific functions. For example, SpSM30A is exclusively an embryonic isoform and is not detected in adult tissues. nih.gov Conversely, SpSM30D is absent in the embryo but is expressed in the mineralized spines and teeth of adult sea urchins. nih.gov Other isoforms are present in various combinations and levels across different adult tissues, including the test (the main shell-like structure), spines, and teeth. nih.gov This differential expression strongly implies that each SM30 isoform is regulated by distinct mechanisms and is involved in constructing tissues with different mechanical and structural requirements. nih.govnasa.gov

A surprising and critical finding in SM30 research is the protein's apparent functional redundancy in embryonic skeletogenesis. researchgate.net Studies utilizing antisense morpholino oligonucleotides to significantly reduce or knock down the levels of SM30 proteins in embryos have shown that the development of skeletal spicules proceeds with little to no aberration. researchgate.netnih.gov This suggests that while SM30 proteins are an integral part of the spicule matrix, other proteins can compensate for their absence, highlighting a robust and redundant system in embryonic biomineralization. researchgate.netnih.gov This redundancy complicates the elucidation of the precise function of any single matrix protein but underscores the cooperative nature of the biomineralization process. researchgate.netnih.gov Future research must therefore focus on combinatorial knockdown studies and high-resolution proteomics to dissect the unique contribution of each isoform versus their overlapping or compensatory roles.

Table 1: Expression Patterns of SpSM30 Isoforms in Sea Urchin Tissues

| Isoform | Embryonic Spicule | Adult Test | Adult Spine | Adult Tooth |

|---|---|---|---|---|

| SpSM30A | Expressed | Not Detected | Not Detected | Not Detected |

| SpSM30B | Expressed | Modest Expression | Modest Expression | Modest Expression |